Molecular weight and formula of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine
Molecular weight and formula of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine
The following technical guide provides an in-depth analysis of 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine , a specialized fluorinated scaffold used in medicinal chemistry.
[1]
Executive Summary
4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine (also known as 4-(4-Chlorobenzyl)-4-fluoropiperidine ) is a structural motif increasingly utilized in drug discovery to modulate the physicochemical and metabolic profiles of piperidine-based ligands.[1]
Unlike its 4-hydroxy or 4-H counterparts, the incorporation of a fluorine atom at the quaternary C4 position introduces unique electronic and steric properties.[1] This "fluorine scan" modification is a standard strategy in lead optimization to block metabolic oxidation (CYP450 labile sites), lower basicity (pKa modulation), and induce specific conformational constraints via the gauche effect. This scaffold is particularly relevant in the development of ligands for Sigma receptors , NMDA receptors (e.g., Ifenprodil analogs), and Monoamine transporters .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of a piperidine ring substituted at the 4-position with both a fluorine atom and a p-chlorobenzyl group.[1]
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine | Alternate: 4-(4-Chlorobenzyl)-4-fluoropiperidine |
| Molecular Formula | C₁₂H₁₅ClFN | Free base |
| Molecular Weight | 227.71 g/mol | Monoisotopic Mass: ~227.09 Da |
| CAS Number | Varies by salt | Generic structure often referenced in patent literature (e.g., WO2008031227) |
| LogP (Predicted) | ~3.1 | Moderately lipophilic; F increases LogP vs. OH |
| pKa (Predicted) | ~9.2 - 9.8 | Piperidine nitrogen (basic) |
| H-Bond Donors | 1 | Secondary amine (NH) |
| H-Bond Acceptors | 2 | Nitrogen and Fluorine |
Structural Analysis
The C4 position is a quaternary center.[2] The introduction of fluorine creates a highly polarized C-F bond that resists metabolic cleavage.
-
Electronic Effect: The electronegative fluorine pulls electron density from the piperidine ring, slightly lowering the pKa of the secondary amine compared to the non-fluorinated benzylpiperidine.
-
Conformational Lock: The C-F bond prefers a gauche orientation relative to adjacent electron-rich orbitals (e.g., lone pairs), potentially locking the piperidine chair conformation in a specific energy minimum favorable for receptor binding.
Synthetic Methodology
The synthesis of 4,4-disubstituted fluoropiperidines typically proceeds via the fluorination of a tertiary alcohol precursor.[1] This approach ensures regiospecificity at the quaternary center.
Reaction Pathway[8][9]
-
Grignard Addition: Reaction of N-protected 4-piperidone with 4-chlorobenzyl magnesium chloride yields the tertiary alcohol.[1]
-
Deoxofluorination: Conversion of the alcohol to the fluoride using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]
-
Deprotection: Removal of the N-protecting group (e.g., Boc or Benzyl) to yield the free amine.
Experimental Protocol (Representative)
Note: This protocol is a composite based on standard procedures for 4-fluoro-4-arylpiperidines.
Step 1: Synthesis of tert-butyl 4-(4-chlorobenzyl)-4-hydroxypiperidine-1-carboxylate
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Dropwise add (4-chlorobenzyl)magnesium chloride (1.2 eq, 0.5 M in ether).
-
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Purify via silica gel chromatography (Hexane/EtOAc).
Step 2: Fluorination (The Critical Step)
-
Dissolve the tertiary alcohol (1.0 eq) in anhydrous DCM in a plastic or Teflon vessel (glass can react with HF byproducts). Cool to -78°C.[1]
-
Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise. Caution: DAST is explosive/thermal sensitive.[1]
-
Stir at -78°C for 1 h, then allow to warm to RT overnight.
-
Quench: Pour carefully into saturated NaHCO₃/ice mixture. Evolution of CO₂ and HF.
-
Extract with DCM, dry over MgSO₄, and concentrate.
Step 3: Deprotection
-
Treat the fluorinated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stir for 1-2 h. Concentrate to yield 4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine hydrochloride .[1]
Visualization: Synthesis Workflow
Figure 1: Synthetic route from commercial piperidone to the target fluorinated scaffold.[1][3]
Pharmacological Context & Applications
Metabolic Stability (The "Fluorine Effect")
In drug metabolism, the C4 position of piperidines is a "soft spot" for oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Hydroxylation at this position often leads to rapid clearance.
-
Mechanism: Replacing the C-H or C-OH bond with a C-F bond (Bond Energy: ~116 kcal/mol vs ~99 kcal/mol for C-H) effectively blocks this metabolic pathway.[1]
-
Result: Extended half-life (
) and improved oral bioavailability.[1]
Receptor Ligand Design
This scaffold is homologous to several bioactive classes:
-
Sigma-1 (
) Receptor Ligands: 4-Benzylpiperidines are classic pharmacophores for receptors, involved in neuroprotection and pain modulation.[1] The 4-fluoro substituent can enhance selectivity over .[1] -
NMDA Antagonists: Analogs of Ifenprodil (which contains a 4-benzylpiperidine moiety) use this scaffold to modulate NR2B subunit binding.[1]
-
SSRI/SNRI Derivatives: The 4-(4-chlorophenyl) motif is present in Paroxetine.[1] While Paroxetine is a 3,4-disubstituted piperidine, 4,4-disubstituted analogs are explored to alter transporter selectivity ratios (SERT vs. NET).[1]
Analytical Characterization
To validate the synthesis of C₁₂H₁₅ClFN , researchers should look for the following spectral signatures:
-
¹⁹F NMR: A characteristic signal is expected around -130 to -170 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with the adjacent axial/equatorial protons of the piperidine ring.
-
¹H NMR (CDCl₃):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: ~228.09 Da.
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (
Cl/ Cl).
-
Safety & Handling (MSDS Highlights)
-
Hazards: As a secondary amine and halogenated compound, it is classified as Irritant (Xi) .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store as the Hydrochloride salt (more stable) at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Reactivity: Incompatible with strong oxidizing agents. The C-F bond is chemically inert under standard physiological conditions but can be hydrolyzed under extreme basic conditions at high temperatures.
References
-
PubChem Compound Summary . 4-[(4-chlorophenyl)methyl]-4-fluoropiperidine hydrochloride.[1] National Center for Biotechnology Information. Available at: [Link][1]
- Rowley, M., et al. (2001). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Contextual reference for 4-fluoro-4-arylpiperidine synthesis).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic reference for the "Fluorine Effect").
Sources
- 1. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]
- 2. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
